Ac-Cys(Trt)-OH
Overview
Description
Ac-Cys(Trt)-OH, also known as N-acetyl-L-cysteine S-trityl ester, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protected form of cysteine, where the trityl group (Trt) serves as a protecting group for the thiol (-SH) functionality. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Cys(Trt)-OH typically involves the protection of the thiol group of cysteine with a trityl group. The process begins with the acetylation of the amino group of cysteine to form N-acetyl-L-cysteine. This is followed by the introduction of the trityl group to the thiol group. The reaction conditions often involve the use of trityl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Cys(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free cysteine.
Oxidation: The thiol group can be oxidized to form disulfides, which are important in protein folding and stability.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers and other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: Free cysteine.
Oxidation: Cystine (disulfide-linked cysteine).
Substitution: Various thioether derivatives.
Scientific Research Applications
Ac-Cys(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where the trityl group protects the thiol functionality during chain elongation.
Protein Engineering:
Drug Development: Used in the synthesis of peptide-based drugs and as a precursor for the development of cysteine-containing pharmaceuticals.
Bioconjugation: Enables the attachment of various probes and tags to peptides and proteins for imaging and diagnostic purposes.
Mechanism of Action
The primary function of Ac-Cys(Trt)-OH is to serve as a protected form of cysteine in peptide synthesis. The trityl group protects the thiol functionality from unwanted reactions during the synthesis process. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for the structural integrity and function of proteins.
Comparison with Similar Compounds
Ac-Cys(Trt)-OH is unique due to its stability and ease of deprotection. Similar compounds include:
Ac-Cys(Acm)-OH: N-acetyl-L-cysteine S-acetamidomethyl ester, which uses the acetamidomethyl group as a protecting group for the thiol functionality.
Ac-Cys(Mmt)-OH: N-acetyl-L-cysteine S-methoxytrityl ester, which uses the methoxytrityl group for thiol protection.
Ac-Cys(Bzl)-OH: N-acetyl-L-cysteine S-benzyl ester, which uses the benzyl group for thiol protection.
Each of these compounds has its own advantages and disadvantages in terms of stability, ease of deprotection, and compatibility with different synthetic methods.
Properties
IUPAC Name |
(2R)-2-acetamido-3-tritylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPASSMLHHOIF-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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